molecular formula C10H14ClNO2 B13039075 (1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL

Cat. No.: B13039075
M. Wt: 215.67 g/mol
InChI Key: RBPSTBRJXKDLFL-LHLIQPBNSA-N
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Description

(1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups, along with a substituted aromatic ring, makes it an interesting molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methoxybenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key steps may include reductive amination, where the aldehyde is reacted with the chiral amine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The aromatic ring can be reduced under hydrogenation conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a cyclohexane derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Ligands: Used in the synthesis of chiral ligands for asymmetric catalysis.

    Building Block: Acts as a building block for more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of novel materials with specific properties.

    Agrochemicals: Potential use in the synthesis of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL: The enantiomer with different stereochemistry.

    1-Amino-1-(4-chloro-2-methoxyphenyl)ethanol: Lacks the chiral center at the second carbon.

    4-Chloro-2-methoxyphenylpropanolamine: Similar structure but different functional groups.

Uniqueness

    Chirality: The specific stereochemistry of (1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL may confer unique biological activity and selectivity.

    Functional Groups:

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1

InChI Key

RBPSTBRJXKDLFL-LHLIQPBNSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=C(C=C1)Cl)OC)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)Cl)OC)N)O

Origin of Product

United States

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